molecular formula C25H24N2O3S B301524 N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

カタログ番号 B301524
分子量: 432.5 g/mol
InChIキー: MUQBGVONZVWWRL-YUMHPJSZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as BZF-AML-1, is a compound that has attracted the attention of researchers due to its potential application in the treatment of acute myeloid leukemia (AML).

作用機序

N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide targets the Wnt/β-catenin signaling pathway, which plays a critical role in the self-renewal and differentiation of leukemia stem cells. It inhibits the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which leads to the stabilization and nuclear translocation of β-catenin. This, in turn, promotes the expression of genes involved in the survival and proliferation of leukemia stem cells, ultimately leading to their elimination.
Biochemical and Physiological Effects:
N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to induce apoptosis in leukemia stem cells, as well as inhibit their colony-forming ability. It also reduces the expression of genes involved in drug resistance and promotes the differentiation of leukemia cells. In addition, N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to have minimal toxicity towards normal hematopoietic cells.

実験室実験の利点と制限

One of the advantages of N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its potent antileukemic activity and selectivity towards leukemia stem cells. This makes it a promising candidate for the treatment of AML. However, one of the limitations of N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its relatively low solubility in water, which may affect its bioavailability and limit its use in clinical settings.

将来の方向性

There are several future directions for the research and development of N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy. Another direction is the investigation of its potential use in combination therapy with other chemotherapeutic agents. Furthermore, the identification of biomarkers that can predict the response to N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may help to personalize treatment for AML patients. Finally, the development of more potent and selective analogs of N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may lead to the discovery of new and effective treatments for AML.

合成法

The synthesis of N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps, including the condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with benzylamine to form the intermediate Schiff base, which is then reduced with sodium borohydride to yield the amine. The amine is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid chloride in the presence of triethylamine to form the final product, N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

科学的研究の応用

N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to exhibit potent antileukemic activity in vitro and in vivo. It selectively targets leukemia stem cells while sparing normal hematopoietic stem cells, making it a promising candidate for the treatment of AML. In addition, N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to synergize with other chemotherapeutic agents, such as cytarabine and daunorubicin, suggesting its potential use in combination therapy.

特性

製品名

N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

分子式

C25H24N2O3S

分子量

432.5 g/mol

IUPAC名

N-benzyl-2-[(Z)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C25H24N2O3S/c28-24(26-15-17-6-2-1-3-7-17)23-19-8-4-5-9-22(19)31-25(23)27-16-18-10-11-20-21(14-18)30-13-12-29-20/h1-3,6-7,10-11,14,16H,4-5,8-9,12-13,15H2,(H,26,28)/b27-16-

InChIキー

MUQBGVONZVWWRL-YUMHPJSZSA-N

異性体SMILES

C1CCC2=C(C1)C(=C(S2)/N=C\C3=CC4=C(C=C3)OCCO4)C(=O)NCC5=CC=CC=C5

SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=CC4=C(C=C3)OCCO4)C(=O)NCC5=CC=CC=C5

正規SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=CC4=C(C=C3)OCCO4)C(=O)NCC5=CC=CC=C5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。